molecular formula C6H6BrClN2O2 B1379337 2-Bromo-3-nitroaniline hydrochloride CAS No. 1803610-71-0

2-Bromo-3-nitroaniline hydrochloride

Cat. No.: B1379337
CAS No.: 1803610-71-0
M. Wt: 253.48 g/mol
InChI Key: YQAVSLIPTZMOMV-UHFFFAOYSA-N
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Description

2-Bromo-3-nitroaniline hydrochloride is an organic compound with the molecular formula C6H6BrClN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and nitro groups. This compound is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-nitroaniline hydrochloride typically involves a multi-step process:

    Nitration: The nitration of aniline to form 3-nitroaniline. This is achieved by reacting aniline with a mixture of concentrated sulfuric acid and nitric acid at low temperatures.

    Bromination: The bromination of 3-nitroaniline to form 2-Bromo-3-nitroaniline. This step involves the reaction of 3-nitroaniline with bromine in the presence of a suitable solvent like acetic acid.

    Formation of Hydrochloride Salt: The final step involves converting 2-Bromo-3-nitroaniline to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-nitroaniline hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation: The amino group formed after reduction can be further oxidized to form different functional groups.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide, or other strong bases.

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidizers.

Major Products Formed

    Reduction: 2-Bromo-3-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Different oxidized derivatives of aniline.

Scientific Research Applications

2-Bromo-3-nitroaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitroaniline: Lacks the bromine atom, affecting its reactivity and applications.

    4-Bromo-2-nitroaniline: A positional isomer with different chemical properties and reactivity.

Uniqueness

2-Bromo-3-nitroaniline hydrochloride is unique due to the presence of both bromine and nitro groups on the benzene ring. This combination of substituents imparts distinct chemical reactivity and makes it a valuable intermediate in various synthetic processes. Its ability to undergo multiple types of chemical reactions enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

2-bromo-3-nitroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2.ClH/c7-6-4(8)2-1-3-5(6)9(10)11;/h1-3H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAVSLIPTZMOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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